molecular formula C11H10N2O2 B15223148 5-Methoxyisoquinoline-1-carboxamide

5-Methoxyisoquinoline-1-carboxamide

Cat. No.: B15223148
M. Wt: 202.21 g/mol
InChI Key: HLYFBRXFRQNGSZ-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-1-carboxamide is a heterocyclic organic compound characterized by an isoquinoline core substituted with a methoxy (-OCH₃) group at the 5-position and a carboxamide (-CONH₂) group at the 1-position.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-methoxyisoquinoline-1-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

HLYFBRXFRQNGSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C(=O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing carboxamide/carboximidamide functionalities or heterocyclic cores. Key examples are derived from the provided evidence:

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Modifications Functional Groups
5-Methoxyisoquinoline-1-carboxamide Isoquinoline 5-methoxy, 1-carboxamide Methoxy, carboxamide
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide Isoquinoline 1-carboxamide linked to 5-methylthiazol Thiazole, carboxamide
5-(4-Methoxyphenyl)-pyrazole-1-carboximidamide Pyrazole 4-methoxyphenyl, phenyl, carboximidamide Methoxy, carboximidamide, phenyl

Key Observations:

  • Substituent Effects: The methoxy group in this compound may increase solubility compared to halogenated analogs (e.g., 4-bromo or 2-chloro derivatives in ) due to its polar nature . Thiazole substitution () introduces a sulfur atom and aromatic heterocycle, which could enhance binding to metal ions or hydrophobic pockets in biological targets .
  • Functional Group Variations :
    • Carboximidamide () vs. carboxamide (target compound): The former includes an imine (-NH-) group, altering hydrogen-bonding capacity and acidity compared to the carboxamide’s amide (-CONH₂) group .

Hypothesized Pharmacological Implications

  • Isoquinoline vs. Pyrazole Cores: Isoquinoline’s planar structure may favor interactions with DNA or enzyme active sites, whereas pyrazole derivatives () are often explored as anti-inflammatory or antimicrobial agents due to their rigidity and synthetic versatility .
  • Methoxy vs.

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